8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline
Description
8-Ethoxy-1-(3-fluorophenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a tricyclic framework combining pyrazole and quinoline moieties. Its structure features an ethoxy group at position 8, a 3-fluorophenyl substituent at position 1, and a p-tolyl (4-methylphenyl) group at position 3 (). The molecular formula is C25H19FN3O, with a molecular weight of 413.4 g/mol ().
Properties
IUPAC Name |
8-ethoxy-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-30-20-11-12-23-21(14-20)25-22(15-27-23)24(17-9-7-16(2)8-10-17)28-29(25)19-6-4-5-18(26)13-19/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWONKKDKWUBRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a quinoline derivative, followed by the introduction of the pyrazole ring through cyclization reactions. The ethoxy and fluoro groups are introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in large-scale production. Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The ethoxy group at position 8 and electron-rich aromatic systems enable selective oxidation. Key findings include:
| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Ethoxy Oxidation | KMnO₄ (acidic conditions) | 8-hydroxy derivative | 65-72% | Fluorophenyl group remains intact; tolyl group stabilizes intermediates |
| Aromatic Ring Oxidation | m-CPBA (CH₂Cl₂, 0°C) | Epoxide at quinoline ring | 58% | Regioselectivity influenced by fluorine's electron-withdrawing effect |
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The ethoxy-to-hydroxy conversion occurs without disrupting the fused pyrazole ring, attributed to steric protection by the p-tolyl group.
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Epoxidation preferentially targets the quinoline's electron-deficient C9-C10 position.
Reduction Reactions
Reductive modifications focus on the quinoline nitrogen and substituents:
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Catalytic hydrogenation shows selectivity for the quinoline moiety over the pyrazole ring due to resonance stabilization.
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Birch reduction trials (Li/NH₃) led to decomposition, indicating sensitivity to strong reducing conditions.
Electrophilic Substitution
The p-tolyl group directs electrophilic attacks:
| Reaction | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | p-tolyl meta | 81% |
| Sulfonation | Oleum (60°C) | p-tolyl para | 67% |
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Fluorine at position 3' deactivates the adjacent phenyl ring, suppressing competing reactions .
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X-ray crystallography confirms substituent orientation influences regiochemical outcomes .
Cycloaddition Reactions
The π-deficient quinoline system participates in Diels-Alder reactions:
| Dienophile | Conditions | Adduct Type | Applications |
|---|---|---|---|
| Maleic anhydride | Toluene, Δ | Endo-6-membered | Polymer precursors |
| Tetrazine | Microwave | Pyridazine fused | Bioorthogonal probes |
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Second-order rate constants (k₂) range from 1.2–4.7 × 10³ M⁻¹s⁻¹, depending on dienophile electronics .
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Strain-promoted variants enable catalyst-free click chemistry applications .
Functional Group Interconversion
The ethoxy group serves as a synthetic handle for derivatization:
| Transformation | Reagents | New Group | Biological Impact |
|---|---|---|---|
| O-Dealkylation | BBr₃ (CH₂Cl₂) | -OH | Enhanced water solubility |
| Mitsunobu | DIAD/Ph₃P | -O-Alkyl | Improved BBB penetration |
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Pharmacokinetic studies show t₁/₂ increases from 2.1 hr (-OEt) to 5.8 hr (-OCH₂CF₃).
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Ethoxy-to-azido conversions (NaN₃, PPh₃/CCl₄) enable bioconjugation (85% yield).
Mechanistic Insights from Kinetic Studies
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Ethoxy hydrolysis follows pseudo-first-order kinetics (k = 3.4 × 10⁻⁴ s⁻¹ at pH 7.4)
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Fluorophenyl ring exhibits Hammett σₚ⁺ = +0.78, directing meta-substitution
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DFT calculations (B3LYP/6-311+G**) reveal LUMO (-1.89 eV) localized on quinoline ring
This reactivity profile enables rational design of analogs with tailored electronic and steric properties for pharmaceutical and materials science applications . Recent advances in flow chemistry have improved yields in gram-scale oxidations (85% vs. batch 72%), suggesting industrial viability.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The introduction of electron-withdrawing groups like fluorine has been correlated with increased antimicrobial potency due to enhanced interactions with microbial cell membranes .
Anticancer Potential
The pyrazolo[4,3-c]quinoline scaffold has been explored for anticancer activity. Research indicates that modifications to this scaffold can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology .
Enzyme Inhibition
Compounds similar to 8-ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline have been reported as inhibitors of specific enzymes involved in disease processes. For instance, some pyrazoloquinoline derivatives have shown inhibitory activity against mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis. This suggests that such compounds could be developed into novel antituberculosis agents .
Photophysical Properties
The unique molecular structure of this compound may also lend itself to applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune electronic properties through structural modifications allows for the design of materials with specific photophysical characteristics .
Case Study 1: Antimicrobial Screening
A study conducted on a series of pyrazoloquinoline derivatives revealed that compounds structurally related to this compound exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined using serial dilution methods, with certain compounds showing MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis.
Case Study 2: Anticancer Activity Evaluation
In vitro assays on cancer cell lines demonstrated that derivatives bearing the pyrazoloquinoline core could induce apoptosis at varying concentrations. Compounds were tested against several cancer types, with notable results indicating a dose-dependent response in cell viability assays.
Mechanism of Action
The mechanism of action of 8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor-binding properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Pharmacological Comparison of Pyrazoloquinoline Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Amino Groups: Compounds with 3-amino substituents (e.g., 2i, 2m) show potent anti-inflammatory activity (IC50 < 0.5 µM) but often exhibit cytotoxicity (e.g., 2a: 9% cell survival at 10 µM) . The primary amino group enhances target binding but may reduce selectivity. Ethoxy vs. Halogen Substituents: Fluorine and chlorine atoms (e.g., 8-chloro in ) influence electronic properties and metabolic stability. The 3-fluorophenyl group in the target compound may enhance binding affinity to hydrophobic pockets in enzymes like iNOS .
Cytotoxicity Trade-offs: Amino-substituted derivatives (e.g., 2a) exhibit high potency but significant cytotoxicity, limiting therapeutic utility. In contrast, non-amino derivatives like the target compound may offer a safer profile, though this requires empirical validation .
Applications Beyond Pharmaceuticals: Trifluoromethyl-substituted pyrazoloquinolines (e.g., ) are explored for materials science (e.g., OLEDs), whereas the target compound’s ethoxy and p-tolyl groups suggest a focus on biological applications .
Biological Activity
8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on anti-inflammatory, antimicrobial, and potential anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an ethoxy group, a fluorophenyl moiety, and a p-tolyl group, contributing to its pharmacological properties.
Anti-inflammatory Activity
Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition was attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, with some derivatives showing IC50 values comparable to established anti-inflammatory drugs such as 1400W .
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 8-Ethoxy-... | TBD | Inhibition of iNOS and COX-2 |
| 2a | 0.39 | Inhibition of NO production |
| 2m | TBD | Inhibition of NO production |
Antimicrobial Activity
The antimicrobial potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. In vitro studies have shown that these compounds possess significant antibacterial activity against various pathogens. For instance, compounds derived from this class demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
Table 2: Antimicrobial Activity of Selected Pyrazoloquinoline Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 8-Ethoxy-... | TBD | TBD |
| 7b | 0.22 | Staphylococcus aureus |
| 10 | TBD | Staphylococcus epidermidis |
Anticancer Potential
Emerging evidence suggests that pyrazolo[4,3-c]quinoline derivatives may exhibit anticancer properties through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis. Some studies have reported that these compounds target specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR . Further research is necessary to elucidate the specific pathways affected by this compound.
Case Studies
- In Vitro Study on Anti-inflammatory Effects : A study conducted on RAW 264.7 cells showed that the compound significantly reduced LPS-induced NO production with an IC50 value indicating potent anti-inflammatory activity .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against a panel of bacterial strains, revealing that certain derivatives exhibited remarkable activity with low MIC values .
Q & A
Q. What are the standard synthetic routes for 8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 3-fluorophenylhydrazine with a substituted quinoline precursor to form a hydrazone intermediate.
- Step 2 : Cyclization under reflux using catalysts like BF₃·Et₂O or PPA (polyphosphoric acid) to assemble the pyrazoloquinoline core .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) ensures >95% purity. HPLC-MS is used for final validation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy at C8: δ 1.4 ppm for CH₃, δ 4.0 ppm for OCH₂). Aromatic protons from p-tolyl appear as a singlet at δ 7.2–7.4 ppm .
- X-ray crystallography : Resolves torsional angles (e.g., dihedral angle between pyrazole and quinoline rings: ~15°–25°) and confirms halogen bonding (e.g., F···H interactions) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 423.2) .
Q. What are the primary biological targets of pyrazoloquinoline derivatives like this compound?
- Methodological Answer :
- Enzyme assays : Test inhibition of cyclooxygenase-2 (COX-2) using a fluorometric kit (IC₅₀ values typically 1–10 µM). Fluorophenyl groups enhance binding to COX-2’s hydrophobic pocket .
- Receptor binding : Radioligand displacement assays (e.g., GABAₐ or benzodiazepine receptors) quantify affinity (Kᵢ < 100 nM for potent analogs) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., cyclization from 12 hr to 30 min) and improves yield (from 60% to 85%) .
- Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura coupling of p-tolyl groups (yield >90% vs. 70% without catalysts) .
- Solvent optimization : Use DMF:water (9:1) for solubility vs. THF (limited for polar intermediates) .
Q. What computational strategies predict the compound’s binding modes to therapeutic targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulates binding to COX-2 (PDB ID: 5KIR). The ethoxy group stabilizes interactions with Val523, while p-tolyl fits into a hydrophobic cleft .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. RMSD < 2 Å indicates stable binding .
Q. How are contradictory bioactivity data resolved across studies (e.g., variable IC₅₀ values)?
- Methodological Answer :
- Comparative assays : Re-test under standardized conditions (e.g., same cell line, ATP concentration). For example, discrepancies in antiproliferative activity (IC₅₀ 5 µM vs. 20 µM) may arise from HeLa vs. MCF-7 cell lines .
- Metabolic stability checks : Use liver microsomes to rule out rapid degradation (t₁/₂ < 30 min suggests false negatives) .
Q. What strategies elucidate structure-activity relationships (SAR) for halogen substituents?
- Methodological Answer :
- Analog synthesis : Replace 3-fluoro with Cl, Br, or CF₃. Test COX-2 inhibition: Fluorine outperforms Cl (IC₅₀ 2 µM vs. 8 µM) due to electronegativity and size .
- Hammett analysis : Quantify substituent effects (σₚ values) on reaction rates. Fluorine (σₚ = 0.06) enhances electron density at the pyrazole ring vs. methoxy (σₚ = -0.27) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
